molecular formula C10H20O B1669892 D-Citronellol CAS No. 1117-61-9

D-Citronellol

Cat. No.: B1669892
CAS No.: 1117-61-9
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-SNVBAGLBSA-N
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Description

(R)-(+)-citronellol is a citronellol that is oct-6-ene substituted by a hydroxy group at position 1 and methyl groups at positions 3 and 7 (the 3R-enantiomer). It is an enantiomer of a (S)-(-)-citronellol.
D-Citronellol is a natural product found in Punica granatum, Capsicum annuum, and other organisms with data available.
See also: beta-CITRONELLOL, (R)-;  GERANIOL (component of) ... View More ...

Mechanism of Action

Target of Action

D-Citronellol, a natural acyclic monoterpene, interacts with several targets in the body. It has been found to have a neuroprotective potential against 6-OHDA-induced neurotoxicity in SH-SY5Y cells . The compound effectively hinders cell death caused by 6-OHDA, thereby maintaining cell viability .

Mode of Action

This compound’s mode of action is multifaceted. It significantly reduces the secretion of inflammatory factors (IL-1β, IL-6, and TNF-α) induced by 6-OHDA . It also hinders oxidative stress by lowering the intracellular ROS and NO level and MDA leakage, along with increasing the expression of SOD level in SH-SY5Y cells . Furthermore, this compound hampers apoptosis via the suppression of the Bcl-2/Bax pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways . These pathways play crucial roles in cell survival, proliferation, and apoptosis. By modulating these pathways, this compound can exert its neuroprotective effects.

Result of Action

The result of this compound’s action is the reduction of inflammation, oxidative stress, and apoptosis in cells . This leads to enhanced cell viability and potentially neuroprotective effects. It’s also suggested that this compound has anti-Parkinson disease action primarily by enhancing the cell viability of 6-OHDA-exposed SH-SY5Y cells through reducing inflammatory factors and oxidative stress response .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is a component of citronella oil, an insect repellent . Its efficacy and stability can be affected by factors such as temperature, pH, and presence of other compounds.

Biochemical Analysis

Biochemical Properties

D-Citronellol plays a significant role in biochemical reactions. It is synthesized by members of the terpene synthase class of enzymes that convert its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products . This process involves an electrophilic reaction mechanism that may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has been found to possess antinociceptive and anti-inflammatory properties in rodents

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been extensively studied, its antinociceptive and anti-inflammatory properties have been observed in rodent models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are areas of active research.

Properties

IUPAC Name

(3R)-3,7-dimethyloct-6-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPMAAFGQKVCJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880647
Record name D-Citronellol
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Molecular Weight

156.26 g/mol
Source PubChem
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Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name (R)-beta-Citronellol
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Boiling Point

221.00 to 224.00 °C. @ 760.00 mm Hg
Record name D-Citronellol
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Vapor Pressure

0.02 [mmHg]
Record name (R)-beta-Citronellol
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CAS No.

1117-61-9
Record name (+)-Citronellol
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Record name D-Citronellol
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Record name D-Citronellol
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Record name .BETA.-CITRONELLOL, (R)-
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Record name D-Citronellol
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URL http://www.hmdb.ca/metabolites/HMDB0035093
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A portion of the reaction was steam distilled to provide a crude product having a ratio of linalool to nerol plus geraniol to cis- and trans-isogeraniols of 62 to 25 to 13, respectively. The isogeraniols, while not known to be useful in perfumery, can be (like geraniol) hydrogenated to yield citronellol, a valuable perfumery material.
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Synthesis routes and methods II

Procedure details

The asymmetric hydrogenation of geraniol, nerol and γ-geraniol using a ruthenium complex has already been reported (J. Am. Chem. Soc. 109, 1596, 4129 (1987); J. Organomet. Chem. 548, 65 (1997); Chem. Ind. (Dekker), 68, (1996)). When geraniol, nerol and γ-geraniol are subjected to asymmetric hydrogenation using the rhutenium complex of (S)-BINAP to produce citronellol, one of the enantiomers of citronellol is obtained when geraniol is hydrogenated and the other is obtained when nerol or γ-geraniol is hydrogenated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of D-Citronellol on mast cells, and how does this relate to its potential in treating allergic diseases?

A: this compound, a major component of geranium essential oil, has been shown to inhibit degranulation and Tumor Necrosis Factor-alpha (TNF-α) production in mast cells []. Specifically, it suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), a key signaling molecule involved in the inflammatory response of mast cells []. By inhibiting ERK phosphorylation, this compound disrupts the downstream signaling cascade that leads to the release of inflammatory mediators, such as histamine and TNF-α, which are responsible for allergic symptoms. This suggests that this compound could potentially be developed into a therapeutic agent for allergic diseases by mitigating the inflammatory response mediated by mast cells.

Q2: Beyond its effects on mast cells, are there other biological activities associated with this compound?

A: Yes, this compound, alongside other volatile organic compounds like α-fernesene, α-sinensal, and citronellal, has been identified as a key component in kaffir lime peel extract that exhibits insecticidal and repellent properties against the maize weevil (Sitophilus zeamais), a significant pest affecting stored grains []. This highlights the potential of this compound as a natural, plant-based insecticide for protecting stored grains.

Q3: How does the structure of this compound relate to its biological activity?

A: While specific structure-activity relationship studies focusing solely on this compound are limited in the provided research, studies comparing the L- and D-enantiomers of citronellol demonstrated that the L-enantiomer is more effective at suppressing mast cell degranulation than the D-enantiomer []. This suggests that the spatial arrangement of atoms in citronellol plays a crucial role in its interaction with biological targets and its subsequent activity. Further research exploring modifications to the this compound structure could provide valuable insights into its pharmacophore and potentially lead to the development of more potent and selective analogs.

Q4: What is the role of this compound in the aroma profile of different plants and products?

A: this compound is a significant contributor to the aroma of various fruits, flowers, and essential oils. For example, it has been identified as a key volatile compound in mandarin oranges [], blackberry wine during the fermentation process [], and the petals of the rose cultivar 'Honey Blue' []. The presence and concentration of this compound, along with other volatile compounds, contribute to the unique and desirable aroma profiles of these plants and products.

Q5: How does the harvesting and drying process of Citri Reticulatae Pericarpium affect the content of this compound and other bioactive components?

A: Research on Citri Reticulatae Pericarpium (CRP) indicates that delaying harvest time leads to a decrease in the content of this compound and other volatile components []. Furthermore, high-temperature drying (60°C) negatively impacts the levels of this compound and other volatile substances in CRP, while sun-drying or low-temperature drying (30-45°C) preserves these compounds more effectively []. These findings highlight the importance of optimizing harvesting time and drying conditions to maintain the quality and concentration of bioactive components like this compound in CRP for medicinal and food applications.

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